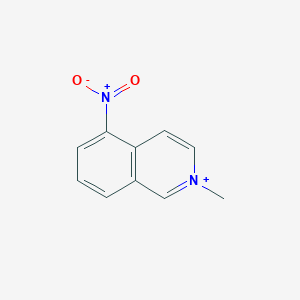

Isoquinolinium, 2-methyl-5-nitro-

Description

The study of heterocyclic compounds is a cornerstone of organic chemistry, with isoquinoline (B145761) and its derivatives holding a prominent position. The introduction of a nitro group and the quaternization of the nitrogen atom to form Isoquinolinium, 2-methyl-5-nitro- creates a molecule with distinct electronic properties and reactivity, making it a compelling subject for research.

Structure

3D Structure

Properties

CAS No. |

46271-32-3 |

|---|---|

Molecular Formula |

C10H9N2O2+ |

Molecular Weight |

189.19 g/mol |

IUPAC Name |

2-methyl-5-nitroisoquinolin-2-ium |

InChI |

InChI=1S/C10H9N2O2/c1-11-6-5-9-8(7-11)3-2-4-10(9)12(13)14/h2-7H,1H3/q+1 |

InChI Key |

MVPVBUVFNRTMPZ-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C[N+]1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] |

Synonyms |

2-Me-5-NIQ 2-methyl-5-nitroisoquinolinium |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Isoquinolinium, 2 Methyl 5 Nitro

Classical N-Alkylation Approaches to 2-methyl-5-nitroisoquinolinium Salt Synthesis

The traditional and widely employed method for synthesizing isoquinolinium salts is through the N-alkylation of the corresponding isoquinoline (B145761). mmsl.cz In the case of 2-methyl-5-nitroisoquinolinium, this involves the reaction of 5-nitroisoquinoline (B18046) with a methylating agent.

Common methylating agents used in this process include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or ethanol. The nitrogen atom in the isoquinoline ring acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. This results in the formation of the quaternary ammonium (B1175870) salt, Isoquinolinium, 2-methyl-5-nitro-.

A general representation of this reaction is as follows:

C₉H₆N₂O₂ + CH₃X → [C₁₀H₉N₂O₂]⁺X⁻ (5-nitroisoquinoline) + (Methylating agent) → (Isoquinolinium, 2-methyl-5-nitro- salt)

Achieving high yield and purity in the synthesis of 2-methyl-5-nitroisoquinolinium salt necessitates careful optimization of reaction parameters. Key factors that influence the outcome of the N-alkylation reaction include:

Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role. Methyl iodide is generally more reactive than dimethyl sulfate.

Solvent: The polarity and boiling point of the solvent can affect reaction rates and product solubility.

Temperature: The reaction is often heated to increase the rate of reaction, but excessive temperatures can lead to side reactions and decomposition. ufms.br

Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

Stoichiometry: The molar ratio of the reactants can be adjusted to maximize the conversion of the starting material.

Table 1: Optimization of N-Alkylation Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| Methylating Agent | Methyl Iodide | Dimethyl Sulfate | Methyl Tosylate | Methyl Iodide |

| Solvent | Acetonitrile | Ethanol | DMF | Acetonitrile |

| Temperature (°C) | 25 (Room Temp) | 50 | 80 (Reflux) | 80 (Reflux) |

| Reaction Time (h) | 12 | 24 | 48 | 24 |

| Yield (%) | Moderate | Good | High | High |

| Purity | Good | Good | Excellent | Excellent |

The synthesis of the starting material, 5-nitroisoquinoline, is a critical preliminary step. This is typically achieved through the nitration of isoquinoline. The process involves treating isoquinoline with a nitrating agent, which is usually a mixture of concentrated nitric acid and concentrated sulfuric acid.

The reaction must be carefully controlled, as the nitration of isoquinoline can lead to the formation of multiple isomers, including 5-nitroisoquinoline and 8-nitroisoquinoline. orgsyn.org Separation of these isomers is often necessary to obtain pure 5-nitroisoquinoline. google.com

One established method for preparing 5-nitroisoquinoline involves the nitration of isoquinoline followed by a separation process to isolate the desired 5-nitro isomer. sigmaaldrich.com Another approach involves the synthesis of a substituted isoquinoline that directs the nitro group to the 5-position, followed by removal of the directing group. For instance, 3-carboxy-5-nitroisoquinoline can be synthesized from 3-carboxyisoquinoline. prepchem.com

Contemporary and Sustainable Synthetic Strategies for Isoquinolinium, 2-methyl-5-nitro-

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methods. researchgate.net This has led to the exploration of new strategies for the synthesis of isoquinolinium salts, including the use of catalytic methods and adherence to the principles of green chemistry.

Recent research has focused on the use of transition metal catalysts, such as rhodium, ruthenium, nickel, and palladium, to facilitate the synthesis of isoquinolinium salts. researchgate.netresearchgate.netacs.org These catalytic methods often involve C-H bond activation, which allows for the direct formation of the isoquinolinium ring from simpler starting materials. researchgate.netacs.org While these methods are powerful, they are still under development for the specific synthesis of 2-methyl-5-nitroisoquinolinium.

The principles of green chemistry are also being applied to the synthesis of isoquinolinium salts. rsc.orgrsc.org This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions. For example, carbene-catalyzed aerobic oxidation of isoquinolinium salts has been developed as a mild and environmentally friendly method for the synthesis of isoquinolinones. rsc.org

The isolation and purification of the final product are crucial for obtaining a high-purity compound. Traditional methods for purifying isoquinolinium salts include recrystallization and column chromatography. mmsl.cz

However, novel purification techniques are being explored to improve efficiency and reduce waste. These include techniques like centrifugal partition chromatography (CPC), which is a support-free liquid-liquid chromatographic technique that has been successfully applied to the purification of complex synthetic peptides and could be adapted for isoquinolinium salts. nih.gov Other methods like isoelectric precipitation and immunoprecipitation, while more common in protein purification, offer principles that could inspire new separation strategies for small molecules. nih.gov

Table 2: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Recrystallization | Difference in solubility at different temperatures | Simple, cost-effective, can yield high purity | Can be time-consuming, potential for product loss |

| Column Chromatography | Differential adsorption of components onto a stationary phase | High resolution, applicable to a wide range of compounds | Can be expensive, generates solvent waste |

| Centrifugal Partition Chromatography (CPC) | Partitioning between two immiscible liquid phases | No solid support, high sample loading, less solvent consumption | Requires specialized equipment |

Reactivity Profiles and Mechanistic Investigations of Isoquinolinium, 2 Methyl 5 Nitro

Nucleophilic Addition Reactions to the Isoquinolinium Ring System of 2-methyl-5-nitro-isoquinolinium

The isoquinolinium nucleus is inherently electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of its chemistry, leading to the formation of dihydroisoquinoline derivatives. The attack typically occurs on the electron-deficient carbon atoms of the pyridinium (B92312) portion of the ring system.

Nucleophilic addition to substituted isoquinolinium salts is a regioselective process. For the 2-methyl-5-nitro-isoquinolinium cation, the primary site of nucleophilic attack is the C1 position. This is due to the combined electron-withdrawing effects of the positively charged nitrogen atom and the nitro group, which make the C1 carbon the most electrophilic center in the molecule.

The process involves the attack of a nucleophile on the C1 carbon, leading to the formation of a 1,2-dihydroisoquinoline (B1215523) intermediate. The regioselectivity of such additions to related pyridinium salts has been shown to be tunable, allowing for the formation of single regioisomeric products. nih.gov In the case of the 2-methyl-5-nitro-isoquinolinium ion, the strong polarization induced by the N-methyl and 5-nitro groups heavily favors addition at the C1 position.

Stereochemical control can be a factor when the addition creates a new chiral center at the C1 position. The approach of the nucleophile can occur from either face of the planar isoquinolinium ring system. youtube.com In the absence of a chiral auxiliary or catalyst, this typically results in the formation of a racemic mixture of enantiomers. youtube.com

The electrophilicity of the isoquinolinium ring is significantly enhanced by its substituents. The N-methyl group ensures a permanent positive charge on the nitrogen atom, which inductively withdraws electron density from the ring, making it more susceptible to nucleophilic attack compared to its neutral isoquinoline (B145761) counterpart. nih.gov

The 5-nitro group further amplifies this effect. As a powerful electron-withdrawing group, it delocalizes the positive charge of the ring through resonance, particularly affecting the electron density at the C1, C3, and C5 positions. This deactivation of the ring towards electrophilic substitution conversely increases its reactivity towards nucleophiles. stackexchange.com The interaction of a nitrogen lone pair with an electrophile can convert a substrate into a positively charged salt, which greatly reduces its susceptibility to electrophilic attack at carbon but enhances its reactivity with nucleophiles. stackexchange.com The combination of the N-methyl and 5-nitro groups makes 2-methyl-5-nitro-isoquinolinium a highly electrophilic species, readily undergoing nucleophilic addition reactions. nih.gov

Interactive Data Table: Nucleophilic Addition to Isoquinolinium Systems

| Feature | Description | Influencing Factors | Expected Outcome for 2-methyl-5-nitro-isoquinolinium |

| Regioselectivity | The preferential position of nucleophilic attack. | Electronic effects of substituents (N-methyl, 5-nitro), steric hindrance. | Predominant attack at the C1 position. |

| Electrophilicity | The susceptibility of the ring to nucleophilic attack. | Positive charge on nitrogen, electron-withdrawing groups. | High electrophilicity due to combined N-methyl and 5-nitro effects. |

| Stereochemistry | The 3D arrangement of the resulting product. | Planarity of the isoquinolinium ring, nature of the nucleophile. | Formation of a racemic mixture at C1 unless a chiral agent is used. |

Reduction and Hydride Transfer Pathways Involving the Isoquinolinium Cation

The pronounced electrophilicity of the 2-methyl-5-nitro-isoquinolinium cation also makes it a good candidate for reduction reactions, particularly those involving hydride transfer. These reactions are fundamental in various chemical and biological processes, where similar heterocyclic cations act as hydride acceptors.

Hydride transfer reactions can proceed through different mechanisms, primarily distinguished as either a one-step (concerted) or a multistep (sequential) process. nih.gov

One-step mechanism: In this pathway, the hydride ion (H⁻) is transferred directly from the hydride donor to the acceptor in a single transition state.

Multistep mechanism: This process typically involves an initial electron transfer (ET) from the donor to the acceptor, followed by a proton transfer (PT) or a hydrogen atom transfer (HAT). For instance, an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism involves an initial electron transfer, followed by a chemical step like a hydride transfer to an acceptor molecule. nih.gov

Kinetic studies and the analysis of kinetic isotope effects (KIEs) are crucial for distinguishing between these pathways. nih.gov For many organic reactions, hydride transfer is the rate-determining step. nih.gov The specific mechanism for 2-methyl-5-nitro-isoquinolinium would depend on the nature of the hydride donor and the reaction conditions. The presence of the electron-withdrawing nitro group could facilitate an initial electron transfer, favoring a multistep pathway.

The 2-methyl-5-nitro-isoquinolinium cation can function as an effective hydride acceptor, analogous to other N-heterocyclic cations like acridinium (B8443388) and quinolinium ions. rsc.org In model systems, it can accept a hydride from a suitable donor, such as a Hantzsch ester or a metal hydride, to yield the corresponding 1,2-dihydroisoquinoline.

The rate of hydride transfer is influenced by the electrophilicity of the acceptor. The high electrophilicity of the 2-methyl-5-nitro-isoquinolinium ion suggests it would be a potent hydride acceptor. The reaction rates are generally found to depend linearly on both the carbenium ion (in this case, the isoquinolinium cation) and the hydrosilane (hydride donor) concentration. uni-muenchen.de DNA has been shown to inhibit hydride transfer from 1-benzyl-1,4-dihydronicotinamide (B15336) to the 10-methylacridinium (B81027) ion, indicating that the reaction environment can significantly affect the efficiency of hydride transfer. rsc.org

Interactive Data Table: Hydride Transfer Mechanisms

| Mechanism Type | Key Steps | Characteristics | Relevance to 2-methyl-5-nitro-isoquinolinium |

| One-Step (Concerted) | Direct transfer of H⁻ in a single transition state. | Characterized by a single energy barrier for the H⁻ transfer. | Plausible with strong hydride donors. |

| Multi-Step (Sequential) | Typically involves Electron Transfer (ET) followed by Proton Transfer (PT) or Hydrogen Atom Transfer (HAT). | Involves radical intermediates; overall rate depends on the rate-determining step (e.g., ET or PT). | Highly likely due to the electron-accepting nature of the nitro-substituted ring system. |

Transformations and Functionalizations of the Nitro Group and Other Peripheral Sites

Beyond reactions involving the isoquinolinium ring itself, the peripheral substituents, particularly the nitro group, offer avenues for further chemical transformations and functionalizations.

The most common and synthetically useful transformation of an aromatic nitro group is its reduction to an amino group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting 2-methyl-5-aminoisoquinolinium salt possesses a nucleophilic amino group that can undergo a wide range of subsequent reactions.

For example, the amino group can be:

Diazotized: Treatment with nitrous acid (HNO₂) to form a diazonium salt. This intermediate is highly versatile and can be displaced by a variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Acylated: Reacted with acid chlorides or anhydrides to form amides.

Alkylated: Reacted with alkyl halides to form secondary or tertiary amines.

These transformations allow for the introduction of diverse functional groups onto the isoquinoline core, starting from the 5-nitro precursor. The reactivity of a nitro group on an aromatic system is a well-established principle in organic synthesis, as seen in the chemistry of related compounds like 2-methyl-5-nitroaniline (B49896) and various nitroimidazoles. medium.comjocpr.com For instance, the anion of 2-methyl-4(5)-nitroimidazole can undergo reactions to yield N(1)-(nitroalkyl) derivatives, showcasing the reactivity centered around the nitro-substituted ring. rsc.org

Information regarding "Isoquinolinium, 2-methyl-5-nitro-" is not available in the public domain.

Extensive research has yielded no specific scientific data or literature pertaining to the chemical compound "Isoquinolinium, 2-methyl-5-nitro-". Consequently, it is not possible to provide an article on its reactivity profiles, mechanistic investigations, stability, and chemical degradation as requested.

The search results consistently point to related but structurally distinct compounds, such as:

2-Methyl-5-nitroaniline : An organic compound used as an intermediate in the synthesis of dyes and pharmaceuticals.

2-Methyl-5-nitroimidazole : A class of compounds investigated for their antimicrobial properties.

2-Methyl-5-nitroquinoline (B1594748) : A heterocyclic compound with a different core structure from isoquinoline.

The requested compound, "Isoquinolinium, 2-methyl-5-nitro-," is a specific quaternary ammonium (B1175870) salt of isoquinoline. The absence of information on this precise molecule in scientific databases and publications prevents the generation of a scientifically accurate and detailed article as outlined. Any attempt to create the specified content would be speculative and lack the required factual basis and detailed research findings.

Advanced Spectroscopic and Crystallographic Characterization of Isoquinolinium, 2 Methyl 5 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the placement of protons, providing unambiguous evidence of the compound's constitution.

The ¹H NMR spectrum of Isoquinolinium, 2-methyl-5-nitro- is expected to show distinct signals corresponding to the protons on the isoquinolinium core and the N-methyl group. The presence of the electron-withdrawing nitro group at the C5 position and the positive charge on the nitrogen atom significantly influences the chemical shifts of the aromatic protons, generally shifting them to a lower field (higher ppm) compared to neutral isoquinoline (B145761).

The N-methyl group protons would appear as a sharp singlet, likely in the range of δ 4.0-4.5 ppm, deshielded by the adjacent positively charged nitrogen atom. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom of the N-methyl group is expected to have a chemical shift in the range of 45-50 ppm. The carbons of the isoquinolinium ring will appear in the aromatic region (typically δ 120-160 ppm). The presence of the nitro group is anticipated to cause a downfield shift for the carbon it is attached to (C5) and influence the shifts of adjacent carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoquinolinium, 2-methyl-5-nitro-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~4.3 (s) | ~48 |

| H1 | ~9.5 (d) | ~155 |

| H3 | ~8.0 (d) | ~125 |

| H4 | ~8.2 (t) | ~135 |

| C5 | - | ~148 |

| H6 | ~8.8 (d) | ~122 |

| H7 | ~7.9 (t) | ~130 |

| H8 | ~8.5 (d) | ~132 |

| C4a | - | ~138 |

| C8a | - | ~130 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary. s = singlet, d = doublet, t = triplet.

To confirm the structural assignments from 1D NMR, a suite of two-dimensional (2D) NMR experiments is indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity between adjacent protons in the aromatic rings, for instance, confirming the H6-H7-H8 and H3-H4 connectivities.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C spectrum. For example, the singlet at ~4.3 ppm would correlate with the carbon signal at ~48 ppm, confirming the N-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the entire molecular structure. Key HMBC correlations would be expected from the N-methyl protons to the C1 and C8a carbons, and from protons like H4 to carbons C5 and C8a, confirming the placement of the quinolinium rings and substituents. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing clues about the molecule's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. For the cation Isoquinolinium, 2-methyl-5-nitro-, the molecular formula is C₁₀H₉N₂O₂⁺. HRMS would be used to measure the exact mass of this ion, which can then be compared to the calculated theoretical mass. An observed mass that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce smaller daughter ions. The pattern of fragmentation provides a fingerprint that is characteristic of the molecule's structure. For Isoquinolinium, 2-methyl-5-nitro-, likely fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) could include:

Loss of a nitro group (NO₂): A common fragmentation for nitroaromatic compounds, leading to an ion at [M - 46]⁺.

Loss of a methyl radical (CH₃): Cleavage of the N-methyl bond would result in an ion corresponding to the 5-nitroisoquinoline (B18046) cation, [M - 15]⁺.

Ring fragmentation: The stable isoquinolinium ring system may undergo more complex fragmentation or rearrangement processes, providing further structural information. arkat-usa.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for identifying their presence in a molecule.

For Isoquinolinium, 2-methyl-5-nitro-, the most prominent features in the IR and Raman spectra would be associated with the nitro group and the aromatic system.

Nitro Group Vibrations: The nitro (NO₂) group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum: the asymmetric stretch (ν_as(NO₂)) typically found between 1500 and 1570 cm⁻¹, and the symmetric stretch (ν_s(NO₂)) between 1300 and 1370 cm⁻¹. nih.govnih.gov Deformation modes for the nitro group, such as scissoring and wagging, appear at lower frequencies.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the isoquinolinium ring system are expected in the 1400-1650 cm⁻¹ region.

Methyl Group Vibrations: C-H stretching and bending vibrations from the N-methyl group would also be present but may overlap with other signals.

The IR spectrum of the related 2-isoquinolinium cation shows characteristic bands for ring-stretching modes, which are sensitive to substitution. nih.gov The presence of the nitro group would be expected to shift these frequencies.

Table 2: Key Predicted Vibrational Frequencies for Isoquinolinium, 2-methyl-5-nitro-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong (IR) |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | Medium-Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong (IR) |

| NO₂ Scissoring/Wagging | 700 - 850 | Medium |

Note: These are predicted values based on characteristic functional group frequencies.

A comprehensive analysis of the spectral and structural properties of Isoquinolinium, 2-methyl-5-nitro-, a key chemical intermediate, has been limited by the scarcity of publicly available experimental data. While its synthesis and involvement in certain chemical reactions are documented, detailed spectroscopic and crystallographic information remains largely unpublished.

Spectroscopic Investigations

Efforts to obtain detailed vibrational and nuclear magnetic resonance spectroscopic data have yielded limited results. The primary characterization found in the literature is through ¹H NMR spectroscopy, which confirms the synthesis and isolation of the related 1-acetonyl-1,2-dihydro-2-methyl-5-nitroisoquinoline. This related compound was identified as a red oil, and its ¹H NMR spectrum was reported to be consistent with its structure.

Identification of Characteristic Functional Group Vibrations

A thorough search for infrared (IR) and Raman spectroscopic data for Isoquinolinium, 2-methyl-5-nitro- did not yield specific spectra or detailed vibrational band assignments for this particular compound. In the absence of experimental data, a predictive analysis based on characteristic group frequencies can be hypothesized.

Table 1: Predicted Characteristic Infrared and Raman Vibrations for Isoquinolinium, 2-methyl-5-nitro-

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro Group (NO₂) | Asymmetric Stretching | 1570–1500 |

| Symmetric Stretching | 1370–1300 | |

| Isoquinolinium Ring | C=N⁺ Stretching | 1650–1600 |

| C=C Stretching (aromatic) | 1625–1430 | |

| C-H Stretching (aromatic) | 3100–3000 | |

| C-H Bending (out-of-plane) | 900–675 | |

| Methyl Group (CH₃) | Asymmetric Stretching | ~2962 |

| Symmetric Stretching | ~2872 | |

| Asymmetric Bending | ~1450 | |

| Symmetric Bending | ~1375 |

Note: This table is predictive and not based on experimental data for the specified compound.

Spectroscopic Signatures of the Isoquinolinium Core and Nitro Moiety

The electronic absorption spectrum of the 2-methyl-5-nitroisoquinolinium cation has been observed in aqueous solutions. The appearance of a broad absorption maximum between 450-500 nm is considered characteristic of 1,2-dihydro-5-nitroisoquinoline derivatives. This observation provides some insight into the electronic transitions within the molecule.

X-ray Crystallography for Solid-State Structure Determination

An extensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not retrieve any single-crystal X-ray diffraction data for Isoquinolinium, 2-methyl-5-nitro-. Therefore, a detailed analysis of its solid-state structure, including crystal packing, unit cell parameters, and precise bond measurements, cannot be provided at this time.

Analysis of Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions

Without experimental crystallographic data, no information can be offered regarding the crystal system, space group, unit cell dimensions, or the nature of intermolecular interactions such as hydrogen bonding or π-π stacking in the solid state of Isoquinolinium, 2-methyl-5-nitro-.

Precision Determination of Bond Lengths, Bond Angles, and Torsional Angles

Similarly, the precise determination of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's three-dimensional geometry and conformational preferences, is not possible without crystallographic data.

Computational and Theoretical Chemistry Studies of Isoquinolinium, 2 Methyl 5 Nitro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like Isoquinolinium, 2-methyl-5-nitro-. These computational methods provide insights into molecular geometries, energies, and the distribution of electrons, which are fundamental to understanding a compound's chemical behavior.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometries and energetics of molecules. In the context of substituted nitroaromatic compounds, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are utilized to obtain optimized molecular structures and vibrational frequencies. researchgate.netscirp.org The calculated geometrical parameters and vibrational spectra can then be compared with experimental data, often showing good agreement. researchgate.netscirp.org

For instance, in studies of related nitro-containing heterocyclic compounds, DFT has been used to model the structures of different isomers and conformers to determine their relative stabilities based on their Gibbs free energy values. nih.gov These calculations can help rationalize experimental observations, such as the prevalence of certain isomers in a synthesized mixture. nih.gov The accuracy of these predictions is often within a few kcal/mol, making DFT a reliable tool for energetic analysis. researchgate.net

Table 1: Representative DFT Data for a Nitroaromatic Compound (2-Methyl-8-nitroquinoline)

| Parameter | Calculated Value |

|---|---|

| HOMO-LUMO Energy Gap | Analyzed for different orbital levels researchgate.net |

| Vibrational Frequencies | Computed with potential energy distribution (PED) researchgate.net |

Note: This table is illustrative and based on a closely related compound due to the lack of specific published data for Isoquinolinium, 2-methyl-5-nitro-. The methodologies are directly applicable.

Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net For nitroaromatic compounds, the interaction of the nitro group's orbitals with the aromatic ring's orbitals significantly influences the HOMO and LUMO energies and distributions. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the charge distribution on a molecule's surface. researchgate.netyoutube.com MEP maps use a color scale to indicate regions of negative and positive electrostatic potential. youtube.com Red areas typically represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net In nitro-containing compounds, the oxygen atoms of the nitro group generally exhibit a strong negative potential. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com These simulations can provide detailed information about the conformational landscape of a molecule, revealing the different shapes it can adopt and the energetic barriers between them. For flexible molecules, understanding the accessible conformations is crucial for predicting their biological activity and chemical reactivity.

In the context of nitro-containing compounds, MD simulations can be used to explore their behavior in different solvent environments. researchgate.net For example, simulations can show how solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and dynamics. researchgate.net This is particularly important for understanding reaction mechanisms and the stability of different species in solution. Reactive MD simulations, using force fields like ReaxFF, can even model the breaking and forming of chemical bonds, providing insights into reaction pathways. mdpi.com

Theoretical Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures. modgraph.co.ukresearchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. modgraph.co.uknih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT or MP2, are used to calculate the magnetic shielding tensors from which chemical shifts are derived. researchgate.net The accuracy of these predictions has improved to the point where they can be a valuable aid in spectral assignment and structure elucidation. modgraph.co.uknih.gov For instance, DFT calculations have been shown to predict the 13C and 1H chemical shifts of nitroimidazole derivatives with good agreement to experimental values. swinburne.edu.au

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, typically using DFT, can be used to interpret and assign experimental infrared (IR) and Raman spectra. scirp.orgresearchgate.net The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. scirp.org The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching or bending of particular bonds. scirp.org For nitroaromatic compounds, characteristic stretching frequencies of the NO2 group are readily identified and can be correlated with theoretical predictions. scirp.orgresearchgate.net

Table 2: Predicted Spectroscopic Data for a Related Nitroaromatic Compound

| Spectroscopic Parameter | Predicted Value Range | Method |

|---|---|---|

| 1H NMR Chemical Shifts | ~0-10 ppm (δ) | DFT/GIAO modgraph.co.ukswinburne.edu.au |

| 13C NMR Chemical Shifts | ~10-222 ppm (δ) | DFT/GIAO nih.govswinburne.edu.au |

| NO2 Asymmetric Stretch | ~1500-1560 cm-1 | DFT scirp.orgresearchgate.net |

| NO2 Symmetric Stretch | ~1330-1390 cm-1 | DFT scirp.org |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves locating the transition states, which are the high-energy structures that connect reactants and products. mdpi.com By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing insight into the reaction kinetics. mdpi.com

For reactions involving nitro-containing compounds, such as cycloadditions, computational studies can help to understand the regioselectivity and stereoselectivity of the reaction. mdpi.comresearchgate.net For example, DFT calculations can be used to compare the activation energies of different possible reaction pathways, thereby predicting the major product. mdpi.com The analysis of the electronic structure of the transition state can also reveal the nature of the bond-forming and bond-breaking processes. researchgate.net These computational insights are invaluable for designing new synthetic routes and optimizing reaction conditions.

Advanced Chemical Applications of Isoquinolinium, 2 Methyl 5 Nitro Non Biological/non Clinical Focus

Role in Catalysis: Organocatalysis and Phase Transfer Catalysis

The application of Isoquinolinium, 2-methyl-5-nitro- as a catalyst, particularly in organocatalysis and phase transfer catalysis (PTC), remains a largely unexplored area. However, its structural features as a quaternary 'onium' salt provide a basis for discussing its theoretical potential.

Exploration of 2-methyl-5-nitroisoquinolinium as a Catalyst Component

As a quaternary ammonium (B1175870) salt, Isoquinolinium, 2-methyl-5-nitro- fits into the class of compounds commonly used as phase transfer catalysts. mentoslaci.hu Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.com The catalyst, in this case the isoquinolinium cation, acts as a shuttle by forming an ion pair with a reactant anion from the aqueous phase. youtube.com This new, more lipophilic ion pair can then migrate into the organic phase to react with the substrate. dalalinstitute.com

While many different quaternary ammonium and phosphonium (B103445) salts have been successfully employed as phase transfer catalysts, specific studies detailing the efficiency, substrate scope, or comparative performance of Isoquinolinium, 2-methyl-5-nitro- were not found. mentoslaci.hubiomedres.us Its efficacy would theoretically depend on factors such as the steric bulk around the positive nitrogen center and the electronic effects of the nitro group on the isoquinoline (B145761) ring system.

Mechanistic Aspects of Catalytic Activity

The mechanism of phase-transfer catalysis involving a quaternary ammonium salt like Isoquinolinium, 2-methyl-5-nitro- would follow a well-established pathway. dalalinstitute.com The positively charged isoquinolinium cation would pair with an anion (for example, a nucleophile like CN⁻ or OH⁻) from the aqueous phase. This pairing overcomes the electrostatic barrier that prevents the charged anion from entering the nonpolar organic phase on its own. mentoslaci.hu

Once in the organic phase, the anion is "naked" or poorly solvated, which significantly enhances its reactivity toward the organic substrate. dalalinstitute.com After the reaction (e.g., a nucleophilic substitution), the isoquinolinium cation would shuttle the leaving group anion back to the aqueous phase, completing the catalytic cycle and allowing a small amount of the catalyst to facilitate a large number of reactions. youtube.com The presence of the nitro group could influence the stability and reactivity of the catalyst, but without specific studies, its precise effect remains theoretical.

Applications in Materials Science and Functional Materials Development

The potential use of Isoquinolinium, 2-methyl-5-nitro- in the development of functional materials has not been specifically documented in the reviewed literature. The properties that would enable such applications are discussed below in a theoretical context.

Chromogenic and Fluorogenic Properties for Dye and Sensor Development

Many organic molecules containing nitroaromatic groups and extended π-conjugated systems exhibit distinct chromogenic (color-based) and fluorogenic (fluorescence-based) properties. The nitro group is a strong electron-withdrawing group, which can create intramolecular charge-transfer (ICT) characteristics within the molecule, often leading to visible color. medium.com

Theoretically, the Isoquinolinium, 2-methyl-5-nitro- cation could function as a component in dyes or as a sensor. Its color or fluorescence could potentially change upon interaction with specific analytes (ions or molecules), forming the basis of a chemical sensor. However, no research was found that synthesizes or characterizes the spectral properties of this specific compound for dye or sensor applications.

Integration into Advanced Optical and Electronic Materials

Organic salts with large, polarizable aromatic systems are sometimes investigated for applications in nonlinear optics or as components in conductive or semiconductive materials. The combination of the charged isoquinolinium core and the electron-withdrawing nitro group could impart specific electronic characteristics. However, there is no available research on the integration of Isoquinolinium, 2-methyl-5-nitro- into polymers, thin films, or other advanced materials for optical or electronic purposes.

Utilization as a Synthetic Precursor for Complex Organic Frameworks

The utility of Isoquinolinium, 2-methyl-5-nitro- as a building block for more complex molecules or supramolecular structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is not described in the available literature. While related nitrogen-containing heterocyclic compounds are used in such syntheses, the specific application of this isoquinolinium salt as a precursor has not been reported. Its synthesis would likely start from a related neutral molecule like 2-methyl-5-nitroquinoline (B1594748) or 2-methyl-5-nitroisoquinoline, followed by quaternization of the nitrogen atom. sigmaaldrich.com

Pathways to Polycyclic Nitrogen Heterocycles and Derivatives

No specific cycloaddition or cyclization reactions involving Isoquinolinium, 2-methyl-5-nitro- as a precursor for polycyclic nitrogen heterocycles are documented in the search results. While the synthesis of various nitrogen heterocycles is a broad field of study, there is no information detailing the role of this specific isoquinolinium salt.

Role in Building Block Chemistry for Diverse Molecular Scaffolds

There is no available information on the use of Isoquinolinium, 2-methyl-5-nitro- as a building block for creating diverse molecular scaffolds.

Exploration in Analytical Chemistry Methodologies

Development of Analytical Reagents and Probes

No literature was found describing the development or use of Isoquinolinium, 2-methyl-5-nitro- as an analytical reagent or chemical probe.

Chromatographic Separation and Detection Applications

Specific high-performance liquid chromatography (HPLC) or other chromatographic methods for the separation and detection of Isoquinolinium, 2-methyl-5-nitro- are not described in the search results. While methods exist for similar structures like 2-Methyl-5-nitrobenzenesulfonic acid sielc.com, these cannot be attributed to the target compound.

Future Research Directions and Emerging Opportunities for Isoquinolinium, 2 Methyl 5 Nitro

Innovations in Green and Efficient Synthetic Methodologies

The synthesis of isoquinoline (B145761) and its derivatives is a well-established field, but the drive towards environmentally benign and resource-efficient processes presents ongoing challenges and opportunities. nih.govrsc.org Traditional methods for preparing similar heterocyclic compounds can sometimes involve harsh reaction conditions, toxic reagents, or produce significant waste. nih.gov Future research in the synthesis of Isoquinolinium, 2-methyl-5-nitro- will likely focus on the development of "green" methodologies.

Key areas for innovation include:

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid the use of heavy metal catalysts is a significant goal in green chemistry. nih.gov Research into catalyst-free cycloamination reactions or methods using hypervalent iodine are promising avenues. nih.gov

Use of Renewable Solvents and Reagents: The exploration of reactions in greener solvents, such as water or bio-based solvents, can drastically reduce the environmental impact. nih.gov Similarly, employing cost-effective and readily accessible reagents is crucial for sustainable synthesis. nih.gov

Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The application of microreactor technology to the nitration and methylation of the isoquinoline core could lead to higher yields and purity while minimizing reaction times and waste.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce solvent usage.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Metal-Free C-H Cycloamination | Avoids toxic metal catalysts, milder reaction conditions. | Green Chemistry, Heterocyclic Synthesis |

| Flow Chemistry | Improved safety, scalability, and process control. | Process Chemistry, Microreactor Technology |

| One-Pot Reactions | Increased efficiency, reduced waste and resource consumption. | Synthetic Strategy, Green Chemistry |

| Use of Renewable Solvents | Reduced environmental impact, potential for biodegradability. | Green Chemistry, Sustainable Solvents |

Discovery of Novel Reactivity Patterns and Underexplored Transformations

The chemical reactivity of Isoquinolinium, 2-methyl-5-nitro- is dictated by the interplay of the positively charged isoquinolinium ring, the electron-withdrawing nitro group, and the methyl substituent. While the general reactivity of isoquinolinium salts is known, the specific influence of the 5-nitro group warrants further investigation. nih.gov

Future research should aim to uncover novel reactivity patterns:

Nucleophilic Addition Reactions: The electron-deficient nature of the isoquinolinium ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. nih.gov Systematic studies with a wide array of nucleophiles (carbon, nitrogen, oxygen, sulfur-based) could lead to the synthesis of novel 1,2-dihydroisoquinoline (B1215523) derivatives with diverse functionalities. nih.gov

Cycloaddition Reactions: The potential of the isoquinolinium ring to participate in cycloaddition reactions, either as a diene or a dienophile, remains an area for exploration. The electronic perturbation by the nitro group could modulate its reactivity and selectivity in such transformations.

Cross-Coupling Reactions: The development of methods for the functionalization of the isoquinolinium core via modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would provide a powerful tool for creating a library of derivatives.

Transformations of the Nitro Group: The nitro group itself is a versatile functional handle. Its reduction to an amino group would open up a plethora of subsequent derivatization possibilities, including diazotization and coupling reactions, to introduce further complexity into the molecular structure.

| Reaction Type | Potential Outcome | Key Influencing Factor |

| Nucleophilic Addition | Synthesis of functionalized 1,2-dihydroisoquinolines. nih.gov | Electron-deficient nature of the ring. nih.gov |

| Cycloaddition Reactions | Formation of polycyclic heterocyclic systems. | Electronic properties of the isoquinolinium core. |

| Cross-Coupling Reactions | Introduction of diverse substituents. | Activation of C-H or C-X bonds. |

| Nitro Group Reduction | Access to amino-isoquinoline derivatives. | Availability of selective reduction methods. |

Advanced Characterization Techniques and In-situ Spectroscopic Studies

A thorough understanding of the structure, properties, and reactive intermediates of Isoquinolinium, 2-methyl-5-nitro- requires the application of sophisticated analytical techniques. While standard methods like NMR and mass spectrometry are indispensable, more advanced and in-situ techniques can provide deeper insights.

Future research would benefit from:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) are crucial for unambiguous structural elucidation. nih.gov Furthermore, studying the compound in different solvent systems can provide information about solute-solvent interactions.

In-situ Spectroscopy: Techniques such as in-situ FTIR, Raman, and UV-Vis spectroscopy can be employed to monitor reactions in real-time. acs.orgepa.gov This allows for the detection of transient intermediates and the elucidation of reaction mechanisms. For instance, monitoring the interaction of the nitroaromatic compound with other reactants or surfaces can provide valuable mechanistic data. acs.orgepa.govnih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure of Isoquinolinium, 2-methyl-5-nitro- or its derivatives would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Surface-Enhanced Raman Spectroscopy (SERS): For studying the interaction of the compound with surfaces, such as those of nanoparticles or catalysts, SERS can provide enhanced vibrational spectra, offering insights into adsorption and orientation. researchgate.net

| Characterization Technique | Information Gained | Application |

| 2D NMR Spectroscopy | Unambiguous structural assignment and connectivity. nih.gov | Structural Elucidation |

| In-situ FTIR/Raman | Real-time monitoring of reactions, detection of intermediates. acs.org | Mechanistic Studies |

| X-ray Crystallography | Precise 3D molecular structure and packing. | Solid-State Characterization |

| Surface-Enhanced Raman Spectroscopy | Vibrational information of surface-adsorbed molecules. researchgate.net | Surface Chemistry |

Computational Design and Prediction of Novel Derivatives with Tuned Properties

Computational chemistry offers a powerful and increasingly predictive tool for designing new molecules and understanding their properties before embarking on their synthesis. The application of theoretical methods to Isoquinolinium, 2-methyl-5-nitro- can guide future experimental work.

Emerging opportunities in this area include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of properties, including optimized geometries, electronic structures (HOMO-LUMO gaps), vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts. nih.govnih.govrsc.org

Prediction of Reactivity: Computational models can be used to predict the sites of nucleophilic or electrophilic attack, transition state energies, and reaction pathways, thus guiding the discovery of new reactions.

Design of Derivatives with Tailored Properties: By systematically modifying the structure of Isoquinolinium, 2-methyl-5-nitro- in silico (e.g., by changing the position or nature of substituents), it is possible to predict how these changes will affect its electronic, optical, or other properties. rsc.orgmdpi.com This allows for the rational design of new derivatives with desired characteristics. For example, the position of the nitro group is known to significantly influence the properties of aromatic compounds. rsc.org

Molecular Docking and QSAR Studies: If a particular biological activity is identified, computational tools like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the interaction of derivatives with biological targets and to design more potent analogues.

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic data. nih.govnih.gov | Structure-Property Correlation |

| Transition State Theory | Reaction pathways, activation energies. | Mechanistic Elucidation |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Drug Design and Discovery |

| Molecular Docking | Binding modes and affinities to biological targets. | Virtual Screening |

Q & A

Q. What are the established synthetic routes for 2-methyl-5-nitroisoquinolinium salts, and how can their purity be validated?

Methodological Answer: Synthesis typically involves nitration of precursor isoquinolinium derivatives under controlled acidic conditions. Key steps include temperature regulation (e.g., 0–5°C for nitration) and stoichiometric optimization of nitric acid. Purity validation requires multi-technique characterization:

- HPLC for assessing reaction completion.

- ¹H/¹³C NMR to confirm structural integrity, focusing on aromatic proton shifts and nitro group integration.

- Mass spectrometry (HRMS) for molecular weight confirmation. Reproducibility hinges on documenting reagent grades, solvent purity, and reaction timelines .

Q. Which spectroscopic techniques are critical for characterizing 2-methyl-5-nitroisoquinolinium derivatives?

Methodological Answer: Prioritize UV-Vis spectroscopy to analyze electronic transitions influenced by the nitro group’s electron-withdrawing effects. FTIR identifies nitro stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). X-ray crystallography resolves molecular geometry, particularly steric effects from the methyl substituent. Cross-validate data with computational methods (e.g., DFT) to reconcile experimental and theoretical spectra .

Q. How should researchers integrate theoretical frameworks into studies of 2-methyl-5-nitroisoquinolinium’s electronic properties?

Methodological Answer: Anchor studies in Frontier Molecular Orbital (FMO) theory to predict reactivity patterns. For example, the nitro group lowers the LUMO energy, enhancing electrophilicity. Pair experimental data (e.g., cyclic voltammetry) with computational tools like Gaussian or ORCA to model charge distribution and redox behavior. Explicitly link hypotheses to established literature on nitroaromatic systems .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 2-methyl-5-nitroisoquinolinium compounds?

Methodological Answer: Use a 2^k factorial design to evaluate variables:

- Factors : Nitration temperature, acid concentration, reaction time.

- Responses : Yield, purity (HPLC area%), byproduct formation. Statistical tools (e.g., ANOVA in Minitab ) identify significant factors. For instance, excessive acid concentration may degrade the isoquinolinium core, requiring trade-offs between yield and purity. Include interaction terms (e.g., temperature × time) to model nonlinear effects .

Q. What strategies resolve contradictions in spectroscopic data for 2-methyl-5-nitroisoquinolinium derivatives?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting) may arise from solvent polarity effects or dynamic proton exchange . Mitigate via:

- Variable-temperature NMR to detect conformational flexibility.

- Deuterated solvent screening (e.g., DMSO-d6 vs. CDCl₃) to assess hydrogen bonding.

- Crystallography as a definitive structural arbiter. Document anomalies in supplementary materials to aid peer validation .

Q. How can AI-driven models predict the reactivity of 2-methyl-5-nitroisoquinolinium in novel reactions?

Methodological Answer: Train machine learning models on existing kinetic data (e.g., reaction rates under varying pH/temperature). Use COMSOL Multiphysics to simulate diffusion-limited nitration pathways. Validate predictions via small-scale experiments, iteratively refining the model with real-world data. Highlight uncertainties in substituent electronic effects to prioritize future computational studies .

Q. What methodologies assess the environmental impact of 2-methyl-5-nitroisoquinolinium synthesis byproducts?

Methodological Answer: Deploy life cycle assessment (LCA) frameworks to quantify waste streams. Key steps:

- Chromatographic profiling (GC-MS) of reaction mixtures to identify hazardous byproducts.

- Toxicity prediction using tools like ECOSAR or TEST .

- Green chemistry metrics (e.g., E-factor, atom economy) to benchmark sustainability. Compare solvent recovery efficiency across membrane separation technologies .

Methodological and Theoretical Considerations

Q. How to design a reproducible protocol for synthesizing 2-methyl-5-nitroisoquinolinium salts?

Methodological Answer: Follow PRIDE guidelines (Precision, Reproducibility, Integrity, Documentation, Ethics):

- Precision : Specify equipment calibration (e.g., syringe pump flow rates for nitration).

- Documentation : Publish full synthetic procedures in supplementary materials, including raw spectral data.

- Ethics : Disclose conflicts of interest (e.g., proprietary catalysts) .

Q. What experimental controls are essential when studying 2-methyl-5-nitroisoquinolinium’s stability under varying conditions?

Methodological Answer: Include negative controls (e.g., precursor without nitration agent) to isolate degradation pathways. For thermal stability assays:

- Isothermal TGA to track mass loss at fixed temperatures.

- Accelerated aging studies (40–60°C) with periodic HPLC monitoring. Normalize results to inert atmosphere (N₂/Ar) to exclude oxidative decomposition .

How to formulate research questions that bridge gaps in 2-methyl-5-nitroisoquinolinium’s mechanistic understanding?

Methodological Answer: Apply the PICOT framework :

- Population : 2-methyl-5-nitroisoquinolinium derivatives.

- Intervention : Mechanistic probes (e.g., isotopic labeling of nitro groups).

- Comparison : Reactivity vs. non-nitrated analogs.

- Outcome : Elucidate nitration’s role in electrophilic aromatic substitution.

- Timeframe : Kinetic studies over 24–72 hours.

Align with hypotheses from prior DFT studies to ensure theoretical grounding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.